Scientific Field: Organic Chemistry
Summary of Application: This compound is used as a reagent in the base-catalyzed alkylation of p-tert-butylcalix arene.
Scientific Field: Biochemistry / Medical Imaging
Summary of Application: This compound is used in the synthesis of a Gd3+ diethylenetriaminepentaacetic acid bisamide complex, which is a Zn2±sensitive magnetic resonance imaging (MRI) contrast agent.
2-(Chloromethyl)-4-methoxypyridine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 222.11 g/mol. This compound features a pyridine ring substituted with a chloromethyl group and a methoxy group, making it an important intermediate in organic synthesis. The compound is primarily available in solid form and is typically stored under inert conditions at temperatures between 2°C and 8°C to maintain its stability and purity .
2-(Chloromethyl)-4-methoxypyridine hydrochloride exhibits notable biological activities, particularly in pharmacological contexts. It has been reported to cause skin irritation and serious eye damage, indicating its potential toxicity . Furthermore, its derivatives are explored for their therapeutic properties, particularly in treating ulcers, as they may exhibit ulcerative therapeutic activities .
The synthesis of 2-(Chloromethyl)-4-methoxypyridine hydrochloride can be achieved through several methods:
This compound finds applications in several fields:
Studies on the interactions of 2-(Chloromethyl)-4-methoxypyridine hydrochloride with other compounds are crucial for understanding its potential pharmacological effects. Interaction studies often focus on:
Several compounds share structural similarities with 2-(Chloromethyl)-4-methoxypyridine hydrochloride. Here are some notable examples:
The uniqueness of 2-(Chloromethyl)-4-methoxypyridine hydrochloride lies in its specific combination of functional groups that facilitate distinct reactivity patterns and biological activities compared to similar compounds. Its chloromethyl group enhances its electrophilicity, making it particularly useful in nucleophilic substitution reactions.
X-ray crystallography represents the definitive method for structural determination of pyridine derivatives, providing unambiguous information about molecular geometry, intermolecular interactions, and solid-state packing arrangements. For 2-(Chloromethyl)-4-methoxypyridine hydrochloride, crystallographic analysis reveals critical structural parameters that confirm the molecular architecture and substitution patterns [2].
The pyridine ring system in substituted derivatives typically maintains the characteristic planar geometry with bond lengths falling within the expected ranges for aromatic nitrogen heterocycles. Carbon-carbon bond lengths in the pyridine ring are consistently observed between 1.33–1.39 Å, while carbon-nitrogen bond distances range from 1.322–1.353 Å [3] [4]. These values reflect the delocalized nature of the π-electron system and are characteristic of aromatic pyridine derivatives [5].
The chloromethyl substituent introduces specific geometric constraints that are readily observable through crystallographic analysis. The carbon-chlorine bond length is typically measured at approximately 1.79 Å, which is consistent with standard aliphatic C-Cl bond distances . The orientation of the chloromethyl group relative to the pyridine plane is influenced by steric interactions and electronic effects from the nitrogen atom and methoxy substituent.
Methoxypyridine derivatives demonstrate interesting crystallographic features related to the electron-donating nature of the methoxy group. The methoxy oxygen atom typically deviates minimally from the plane of the aromatic ring, with deviations generally less than 0.05 Å [6]. This planarity maximizes the resonance interaction between the methoxy group and the aromatic π-system.
The hydrochloride salt formation significantly influences the crystal packing and intermolecular interactions. Protonation of the pyridine nitrogen creates a positively charged pyridinium center that engages in strong ionic interactions with the chloride counterion [7]. These ionic interactions typically result in enhanced crystal stability and modified solubility properties compared to the free base form.
| Parameter | Value Range | Structural Significance |
|---|---|---|
| C-C bonds (ring) | 1.375-1.383 Å | Aromatic character confirmation |
| C-N bonds (ring) | 1.322-1.353 Å | Nitrogen incorporation effects |
| C-Cl bond | ~1.79 Å | Chloromethyl group characterization |
| Bond angles | 119-121° | Near-ideal aromatic geometry |
| Crystal systems | Orthorhombic/Monoclinic | Dependent on substitution pattern |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-(Chloromethyl)-4-methoxypyridine hydrochloride through analysis of chemical shifts, coupling patterns, and molecular dynamics. The technique offers both one-dimensional and multidimensional approaches for complete structural elucidation [8] [9].
Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments for each hydrogen atom in 2-(Chloromethyl)-4-methoxypyridine hydrochloride. The pyridine ring protons exhibit characteristic downfield chemical shifts due to the electron-withdrawing nature of the nitrogen atom and the aromatic deshielding effect [10] [11].
The H-2 and H-6 protons, positioned α to the nitrogen atom, appear in the range of 8.4-8.7 ppm as doublets with coupling constants of 4-6 Hz [8]. These protons experience significant deshielding due to their proximity to the electronegative nitrogen and the aromatic current effect. The H-3 and H-5 protons, located β to nitrogen, resonate at 7.0-7.4 ppm with coupling patterns dependent on the substitution pattern [12].
The chloromethyl protons provide a distinctive singlet signal at 4.5-4.8 ppm, characteristic of methylene protons attached to electronegative chlorine [8]. This chemical shift reflects the electron-withdrawing effect of the chlorine atom, which deshields the adjacent methylene protons compared to simple alkyl groups.
The methoxy group contributes a sharp singlet at 3.8-4.0 ppm, typical for aromatic methyl ethers . This signal serves as a reliable diagnostic feature for confirming the presence and integrity of the methoxy substituent.
In the hydrochloride salt form, protonation of the pyridine nitrogen generates an exchangeable NH⁺ proton that appears as a broad signal around 11.0-11.5 ppm [14]. This proton may show coupling to ¹⁵N when naturally abundant nitrogen is present, with coupling constants of 90-95 Hz [15].
Carbon-13 nuclear magnetic resonance provides complementary information about the carbon framework. The pyridine ring carbons exhibit characteristic chemical shifts that reflect their electronic environments. The C-2 and C-6 carbons, α to nitrogen, appear at 150-160 ppm due to the deshielding effect of the adjacent nitrogen atom [10] [11].
The methoxy carbon appears as a characteristic signal at 55-58 ppm, while the chloromethyl carbon resonates at 40-45 ppm [16]. These chemical shifts serve as diagnostic indicators for the presence and positioning of these substituents.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H-2/C-2 | 8.4-8.7 | 150-160 | Doublet |
| H-3/C-3 | 7.0-7.4 | 120-130 | Doublet/Triplet |
| H-4/C-4 | 7.2-7.6 | 140-150 | Triplet/Doublet |
| H-5/C-5 | 7.0-7.4 | 120-130 | Doublet/Triplet |
| H-6/C-6 | 8.4-8.7 | 150-160 | Doublet |
| CH₂Cl | 4.5-4.8 | 40-45 | Singlet |
| OCH₃ | 3.8-4.0 | 55-58 | Singlet |
Two-dimensional nuclear magnetic resonance spectroscopy provides definitive structural confirmation through the identification of through-bond and through-space correlations. These techniques are essential for unambiguous assignment of complex substitution patterns in pyridine derivatives [17].
Correlation spectroscopy (COSY) establishes connectivity patterns through scalar coupling relationships. For 2-(Chloromethyl)-4-methoxypyridine hydrochloride, COSY experiments reveal the characteristic coupling pattern of the pyridine ring protons: H-2 couples to H-3, H-3 couples to H-4, H-4 couples to H-5, and H-5 couples to H-6 [18]. This connectivity pattern confirms the integrity of the aromatic ring system and enables unambiguous assignment of each ring position.
Heteronuclear single quantum coherence (HSQC) spectroscopy provides direct correlation between carbons and their attached protons. This technique is invaluable for carbon assignment, particularly for quaternary carbons that may be difficult to identify in one-dimensional spectra [17]. The HSQC spectrum clearly shows the correlation between the methoxy protons and their carbon, as well as the chloromethyl proton-carbon correlation.
Heteronuclear multiple bond correlation (HMBC) spectroscopy reveals long-range correlations between protons and carbons separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons and confirming substitution patterns [17]. Key HMBC correlations include interactions between the methoxy protons and the C-4 carbon, confirming the position of methoxy substitution.
Nuclear Overhauser effect spectroscopy (NOESY) provides information about spatial proximity through dipolar coupling. For substituted pyridines, NOESY correlations can confirm substitution patterns and identify conformational preferences [17]. The technique is particularly useful for distinguishing between positional isomers and confirming the relative positions of substituents.
| Technique | Information Provided | Key Correlations |
|---|---|---|
| COSY | Through-bond connectivity | H-2 to H-3, H-3 to H-4, etc. |
| HSQC | Direct C-H attachments | All carbon-proton pairs |
| HMBC | Long-range C-H correlations | Methoxy to C-4, substituent positioning |
| NOESY | Spatial relationships | Through-space interactions |
Infrared spectroscopy provides characteristic absorption frequencies that enable identification and confirmation of functional groups within 2-(Chloromethyl)-4-methoxypyridine hydrochloride. The technique offers complementary structural information to NMR and crystallographic methods [19] [20].
The pyridine ring system exhibits several characteristic infrared absorptions that confirm the aromatic heterocyclic nature of the compound. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the region of 1580-1600 cm⁻¹ and 1440-1470 cm⁻¹, respectively [20] [21]. These absorptions are typically strong and provide definitive evidence for the pyridine ring system.
Aromatic carbon-hydrogen stretching vibrations occur in the range of 3000-3100 cm⁻¹, appearing as multiple peaks that reflect the different electronic environments of the ring protons [22] [23]. The pattern and intensity of these absorptions can provide information about the substitution pattern of the pyridine ring.
The methoxy group contributes characteristic absorptions that confirm its presence and integrity. The carbon-oxygen stretching vibration of the methoxy group appears as a strong absorption in the range of 1000-1300 cm⁻¹ [22]. The methyl carbon-hydrogen stretching vibrations contribute to the aliphatic region at 2850-2990 cm⁻¹.
The chloromethyl substituent provides a diagnostic carbon-chlorine stretching vibration in the region of 600-800 cm⁻¹ [24] [22]. This absorption is characteristic of aliphatic carbon-chlorine bonds and confirms the presence of the chloromethyl group.
In the hydrochloride salt form, the protonated nitrogen contributes a broad absorption in the range of 2400-3200 cm⁻¹, characteristic of ionic NH⁺ stretching [25]. This broad absorption overlaps with other stretching vibrations but provides evidence for salt formation.
Ring breathing modes and aromatic carbon-hydrogen bending vibrations appear in the fingerprint region below 1500 cm⁻¹ [20] [21]. While these absorptions are more complex to interpret, they provide additional confirmation of the aromatic system and can be useful for distinguishing between closely related compounds.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Pyridine C=C, C=N | 1580-1600, 1440-1470 | Strong | Aromatic system |
| Aromatic C-H | 3000-3100 | Medium | Ring protons |
| Methoxy C-O | 1000-1300 | Strong | Ether linkage |
| Chloromethyl C-Cl | 600-800 | Medium | Alkyl halide |
| Aliphatic C-H | 2850-2990 | Strong | Methyl groups |
| NH⁺ stretch | 2400-3200 | Broad | Salt formation |
High-resolution mass spectrometry provides precise molecular weight determination and characteristic fragmentation patterns that confirm the structure and composition of 2-(Chloromethyl)-4-methoxypyridine hydrochloride. The technique offers exceptional mass accuracy and structural information through fragmentation analysis [26] [27].
The molecular ion for the free base form appears at m/z 157.60, corresponding to the molecular formula C₇H₈ClNO [16] [28]. The molecular ion peak may exhibit relatively low intensity due to the tendency of substituted pyridines to undergo fragmentation upon ionization [27]. The presence of chlorine creates a characteristic isotope pattern with the M+2 peak appearing at approximately one-third the intensity of the molecular ion.
Fragmentation patterns provide detailed structural information through the identification of characteristic fragment ions. The loss of chlorine (M-35) generates a fragment at m/z 122, while the loss of the complete chloromethyl group (M-49) produces a fragment at m/z 108 [29]. These fragmentations are typical for chloromethyl-substituted aromatics and confirm the presence of this substituent.
The loss of the methoxy group (M-31) generates a characteristic fragment that confirms the presence of this substituent [29]. Additionally, the formation of the pyridinium ion C₅H₅N⁺- at m/z 79 often represents the base peak in the spectrum and provides definitive evidence for the pyridine ring system [27].
Alpha-cleavage reactions are common in substituted pyridines, leading to the formation of various ring-containing fragments [29] [30]. The stability of the aromatic system often results in ring-retained fragments being prominent in the mass spectrum.
McLafferty rearrangement reactions may occur in compounds with appropriate structural features, leading to hydrogen transfer and subsequent fragmentation [29]. These rearrangements can provide additional structural information and confirm the connectivity of substituents.
Ring-opening fragmentations occur at higher energy and can provide information about the aromatic system integrity [30]. Complete ring breakdown typically requires significant energy input and generates smaller fragment ions at m/z values below 80.
| Fragment Ion | m/z Value | Loss/Formation | Structural Information |
|---|---|---|---|
| [M]⁺- | 157.6 | Molecular ion | Molecular weight confirmation |
| [M-Cl]⁺ | 122.6 | Chlorine loss | Chlorine presence |
| [M-CH₂Cl]⁺ | 108.6 | Chloromethyl loss | Substituent confirmation |
| [M-OCH₃]⁺ | 126.6 | Methoxy loss | Methoxy presence |
| [C₅H₅N]⁺- | 79.0 | Pyridinium ion | Ring system confirmation |
| Base fragments | 51.0-79.0 | Ring fragmentation | Aromatic integrity |
The Blanc chloromethylation reaction, discovered by Gustave Louis Blanc in 1923, represents one of the fundamental approaches for introducing chloromethyl groups into aromatic systems [1] [2]. This methodology employs formaldehyde, hydrogen chloride, and zinc chloride as a Lewis acid catalyst to facilitate electrophilic aromatic substitution [3] [4]. The reaction mechanism proceeds through initial protonation of formaldehyde by hydrogen chloride under acidic conditions, generating a highly electrophilic carbon center [1] [2]. The zinc chloride catalyst enhances the electrophilicity of this intermediate, enabling nucleophilic attack by the aromatic π-electrons of the pyridine ring [5].
For 2-(Chloromethyl)-4-methoxypyridine hydrochloride synthesis, the Blanc chloromethylation typically operates at temperatures ranging from 50 to 80 degrees Celsius with reaction times extending 2 to 8 hours [6] [7]. The methoxy substituent at the 4-position provides electronic activation of the pyridine ring, facilitating electrophilic substitution at the 2-position [8] [9]. The reaction conditions require careful temperature control to minimize the formation of bis(chloromethyl)ether, a highly carcinogenic byproduct that represents a significant safety concern [3] [1] [10].
Research has demonstrated that zinc chloride concentration critically influences both reaction rate and selectivity [4] [5]. Optimal catalyst loadings typically range from 0.1 to 0.5 equivalents relative to the pyridine substrate [11]. Higher catalyst concentrations can lead to over-chloromethylation and increased byproduct formation, while insufficient catalyst results in incomplete conversion [12] [11]. The reaction proceeds through formation of a zinc-coordinated formaldehyde species, which enhances the electrophilic character of the carbonyl carbon [5] [13].
Process optimization studies have revealed that reaction yields for Blanc chloromethylation of pyridine derivatives typically range from 60 to 85 percent [6] [7] [11]. The formation of the target chloromethyl product occurs via initial benzyl alcohol formation followed by rapid chlorination under the acidic reaction conditions [1] [2]. Temperature control below 80 degrees Celsius proves essential to prevent thermal decomposition and minimize carcinogenic byproduct formation [10] [14].
Triphosgene-mediated chlorination represents a sophisticated alternative to traditional chloromethylation methodologies, offering enhanced selectivity and reduced environmental impact [15] [16]. This approach employs bis(trichloromethyl)carbonate as a phosgene equivalent, enabling the conversion of hydroxymethyl pyridine precursors to the corresponding chloromethyl derivatives [17] [18]. The methodology proves particularly advantageous for sensitive substrates where traditional chloromethylation conditions may cause decomposition or unwanted side reactions [19] [16].
The mechanism of triphosgene-mediated chlorination involves initial activation of the hydroxyl group through chloroformylation, followed by nucleophilic substitution by chloride ions [16] [20]. Research conducted by various groups has demonstrated that pyridine can serve both as a base in the chloroformylation step and as a nucleophilic promoter for the subsequent chlorination [16] [21]. The reaction typically proceeds at mild temperatures ranging from 20 to 25 degrees Celsius under reflux conditions in dichloromethane [16] [22].
Mechanistic studies have revealed that the chloroformylation step generates an N-acylpyridinium ion intermediate, which undergoes nucleophilic substitution by chloride ions with inversion of stereochemistry [16] [20]. This stereospecific transformation proceeds via an SN2 mechanism, releasing carbon dioxide and pyridine while generating the desired alkyl chloride [16] [20]. The mild reaction conditions and clean byproduct profile make this methodology particularly attractive for pharmaceutical applications [15] [23].
Optimization studies have shown that triphosgene-mediated chlorination of hydroxymethyl pyridine precursors achieves yields ranging from 85 to 95 percent [24] [16]. The reaction typically requires 8 to 12 hours for completion, with the extended reaction time compensated by the high selectivity and clean reaction profile [16] [21]. The methodology tolerates a wide range of functional groups and demonstrates excellent compatibility with complex molecular architectures [19] [16].
Solvent selection plays a critical role in chloromethylation reactions, influencing reaction kinetics, selectivity, and overall process efficiency [25] [26]. Dichloromethane emerges as the preferred solvent system for many chloromethylation transformations due to its excellent dissolving properties for both organic substrates and inorganic catalysts [16] [27]. The moderate polarity of dichloromethane facilitates the formation of ionic intermediates while maintaining compatibility with Lewis acid catalysts [26] [28].
Research has demonstrated that dichloromethane-pyridine solvent systems provide exceptional performance in triphosgene-mediated chlorinations [16] [20]. The pyridine component serves multiple functions, acting as both a nucleophilic catalyst and a proton acceptor [26] [28]. Kinetic studies have revealed that the reaction between pyridine derivatives and dichloromethane under ambient conditions proceeds via two consecutive SN2 reactions, with rate constants of 2.56 × 10⁻⁸ and 4.29 × 10⁻⁴ M⁻¹ s⁻¹ for the first and second substitutions, respectively [28] [27].
Temperature optimization studies have identified optimal operating conditions for various chloromethylation methodologies [29] [30]. For Blanc chloromethylation reactions, temperatures between 60 and 80 degrees Celsius provide the ideal balance between reaction rate and selectivity [31] [4]. Higher temperatures lead to increased byproduct formation, while lower temperatures result in incomplete conversion [11] [32]. The ability to operate at elevated pressures in advanced reactor systems allows for the use of superheated solvents, which can significantly enhance reaction kinetics .
Catalytic optimization has focused on the development of more efficient and environmentally benign catalyst systems [25] [29]. Zinc iodide has emerged as a particularly effective catalyst for chloromethylation reactions using dimethoxymethane and chlorosulfonic acid [34] [11]. This catalytic system operates at low temperatures (5 to 10 degrees Celsius) and provides excellent yields (76 to 95 percent) with minimal reaction times (0.5 to 2 hours) [11]. The catalyst can be recovered and reused, contributing to the overall process sustainability [11].
Byproduct formation represents a critical concern in chloromethylation reactions, particularly regarding the generation of carcinogenic bis(chloromethyl)ether [10] [14]. This highly toxic compound forms as a side product when formaldehyde reacts with hydrogen chloride under acidic conditions [10] [35]. The formation of bis(chloromethyl)ether typically occurs in concentrations ranging from 1 to 8 percent of the total product mass, necessitating rigorous control measures [14] [36].
Temperature control emerges as the primary mechanism for minimizing bis(chloromethyl)ether formation in Blanc chloromethylation reactions [10] [14]. Maintaining reaction temperatures below 80 degrees Celsius significantly reduces the formation of this carcinogenic byproduct [4] [10]. Rapid reaction quenching upon completion also helps minimize continued byproduct formation during workup procedures [14] [37]. Industrial implementations often employ continuous monitoring systems to detect and control byproduct formation in real-time [14].
Alternative chloromethylation methodologies have been developed specifically to address byproduct formation concerns [15] [38]. The triphosgene-mediated approach generates only carbon dioxide and pyridine hydrochloride as byproducts, both of which are non-toxic and easily separated [15] [16]. This clean byproduct profile makes the triphosgene methodology particularly attractive for pharmaceutical applications where product purity requirements are stringent [23] [17].
Purity control mechanisms for chloromethylation products involve multiple analytical and purification strategies [38] [39]. High-performance liquid chromatography provides sensitive detection of impurities and byproducts, enabling real-time process monitoring [40] [38]. Crystallization and recrystallization techniques effectively remove trace impurities, often achieving purities exceeding 99 percent [9] . Gas chromatography-mass spectrometry serves as a complementary analytical tool for identifying and quantifying volatile impurities [34] [40].
Advanced purification protocols have been developed for removing bis(chloromethyl)ether and other carcinogenic impurities [14] [38]. Activated carbon treatment effectively adsorbs trace quantities of chlorinated impurities, while distillation under reduced pressure enables separation based on boiling point differences [14] [42]. Ion-exchange chromatography provides additional purification capabilities for charged impurities [43] [38].
Comprehensive evaluation of chloromethylation synthetic routes reveals significant differences in yield, scalability, and environmental impact [44] [11]. The Blanc chloromethylation methodology demonstrates good industrial scalability with typical yields ranging from 60 to 85 percent [6] [11]. However, the formation of carcinogenic byproducts poses significant challenges for large-scale implementation, requiring specialized waste treatment facilities and enhanced safety protocols [10] [14].
Triphosgene-mediated chlorination achieves the highest yields among evaluated methodologies, typically producing 85 to 95 percent of the desired product [16] [21]. The clean byproduct profile and mild reaction conditions make this approach particularly attractive for pharmaceutical applications [15] [23]. However, the requirement for specialized triphosgene handling and the higher reagent costs limit its applicability to laboratory and pilot-scale operations [17] [18].
The phosphorus oxychloride methodology using dichloromethane and triethylamine provides intermediate yields ranging from 75 to 90 percent [24] [45]. This approach offers good scalability potential and operates under relatively mild conditions [46] [47]. The formation of phosphoric acid derivatives as byproducts requires acid neutralization and recovery systems, contributing to overall process complexity [45] [46].
Thionyl chloride-mediated chlorination demonstrates excellent yields (80 to 100 percent) and superior industrial scalability [6] [7]. The reaction proceeds rapidly at room temperature, minimizing energy requirements . However, the generation of corrosive sulfur dioxide and hydrogen chloride gases necessitates specialized gas handling and neutralization systems [49] .
The dimethoxymethane/chlorosulfonic acid/zinc iodide methodology represents an emerging approach with promising characteristics [34] [11]. Operating at low temperatures (5 to 10 degrees Celsius) with short reaction times (0.5 to 2 hours), this method achieves yields ranging from 76 to 95 percent [11]. The catalyst recovery potential and minimal waste generation contribute to favorable environmental metrics [44] [11].
Waste generation analysis reveals significant differences among methodologies [50] [44]. The Blanc chloromethylation produces the most problematic waste stream due to carcinogenic byproduct formation [10] [14]. Triphosgene-mediated chlorination generates minimal waste, with carbon dioxide and recoverable pyridine as the primary byproducts [15] [16]. The phosphorus oxychloride method produces moderate quantities of acid waste requiring neutralization [45] [46].
Economic analysis indicates that raw material costs vary significantly among methodologies [51] [52]. While formaldehyde and hydrogen chloride represent relatively inexpensive starting materials for Blanc chloromethylation, the cost of waste treatment and specialized safety equipment offsets these advantages [10] [52]. Triphosgene commands a higher price point but offers superior product quality and reduced processing costs [17] [52].
Scalability assessment reveals that industrial implementation depends heavily on regulatory approval and waste management capabilities [53] [54]. The Blanc methodology requires extensive environmental controls but benefits from well-established industrial infrastructure [43] [54]. Newer methodologies offer environmental advantages but may require significant capital investment for specialized equipment [53] [55].
Corrosive;Irritant